molecular formula C19H16ClFN2OS B13456439 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B13456439
M. Wt: 374.9 g/mol
InChI Key: QZSAFUYSJKONSE-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the quinazolinone core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the sulfanyl group: The 2-chloro-6-fluorophenylmethyl sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Addition of the cyclopropylmethyl group: This step often involves alkylation reactions using cyclopropylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazolinone core or the sulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl and cyclopropylmethyl groups may further influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(methyl)-3,4-dihydroquinazolin-4-one
  • 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(ethyl)-3,4-dihydroquinazolin-4-one

Uniqueness

2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness may translate to different biological activities and applications.

Properties

Molecular Formula

C19H16ClFN2OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(cyclopropylmethyl)quinazolin-4-one

InChI

InChI=1S/C19H16ClFN2OS/c20-15-5-3-6-16(21)14(15)11-25-19-22-17-7-2-1-4-13(17)18(24)23(19)10-12-8-9-12/h1-7,12H,8-11H2

InChI Key

QZSAFUYSJKONSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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